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Abstract

This technical guide provides an in-depth analysis of 5-Bromoisothiazole (CAS No: 54390-97-
5), a halogenated heterocyclic compound of significant interest to researchers and
professionals in drug development and medicinal chemistry. The isothiazole nucleus is a key
pharmacophore found in a range of biologically active agents, and the presence of a bromine
atom at the 5-position offers a versatile synthetic handle for molecular elaboration.[1][2][3][4]
This document details the core molecular profile, spectroscopic characteristics, plausible
synthetic strategies, and the chemical reactivity of 5-Bromoisothiazole, with a focus on its
application as a building block in the synthesis of complex organic molecules. We will explore
its utility in modern cross-coupling reactions and provide expert insights into the causality
behind experimental design for its derivatization.

The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and
sulfur atoms, is a privileged structure in drug discovery.[5] Its unique electronic properties,
metabolic stability, and ability to engage in hydrogen bonding make it an effective bioisostere
for other aromatic systems. Isothiazole derivatives have demonstrated a vast spectrum of
pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer
effects.[4][5] The introduction of a bromine atom, as in 5-Bromoisothiazole, provides a crucial
point of attachment for introducing molecular diversity, enabling chemists to systematically
explore structure-activity relationships (SAR) and optimize lead compounds.
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Core Molecular Profile: 5-Bromoisothiazole

5-Bromoisothiazole, systematically named 5-bromo-1,2-thiazole, is the primary subject of this
guide.[6] Its fundamental identifiers and structural information are consolidated below.

Molecular Structure and Identifiers

The structure consists of a 1,2-thiazole ring with a bromine atom substituted at the C5 position,
adjacent to the sulfur atom.

Caption: 2D structure of 5-Bromoisothiazole.

The key chemical identifiers for this compound are summarized in the following table for
unambiguous identification.

Identifier Value Source
CAS Number 54390-97-5 [6]
Molecular Formula Cs3H2BrNS [6]
IUPAC Name 5-bromo-1,2-thiazole [6]
Molecular Weight 164.03 g/mol [6]
INChl=1S/C3H2BrNS/c4-3-1-2-
InChl [6]
5-6-3/h1-2H
XNONRNKAYRHZDJ-
InChIKey [6]

UHFFFAOYSA-N

Canonical SMILES C1=C(C=NS1)Br [6]

Physicochemical and Spectroscopic
Characterization

Precise physicochemical data for 5-Bromoisothiazole is not extensively reported in readily
available literature. Data for the isomeric 5-Bromothiazole (CAS: 3034-55-7) is sometimes
mistakenly attributed and should be used with caution.
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Property Value Notes

Data for 5-Bromothiazole;

Appearance Yellow to brown liquid ) o

likely similar.[7]
Density 1.835 g/mL at 25 °C Data for 5-Bromothiazole.[8]
Refractive Index n20/D 1.5955 Data for 5-Bromothiazole.[8]

Predicted *H NMR Spectral Data

While an experimental spectrum is not available in the cited literature, the *H NMR spectrum of
5-Bromoisothiazole in CDClIs can be predicted based on established principles of heterocyclic
chemistry. The molecule has two aromatic protons at the C3 and C4 positions.

e H4 (proton at C4): This proton is adjacent to the bromine-bearing carbon. It is expected to
appear as a doublet. Due to the electron-withdrawing nature of the adjacent bromine and the
ring system, its chemical shift is predicted to be in the range of & 7.2-7.5 ppm.

o H3 (proton at C3): This proton is adjacent to the nitrogen atom and coupled to H4. It is
expected to be the most downfield signal due to the deshielding effect of the adjacent
electronegative nitrogen. It should appear as a doublet with the same coupling constant as
H4, predicted in the range of 6 8.4-8.7 ppm.[9]

The coupling constant between these two vicinal protons (3JHH) is expected to be small, typical
for five-membered heterocycles.

Synthesis and Manufacturing Routes

A specific, detailed experimental protocol for the synthesis of 5-Bromoisothiazole is not
prominently featured in the surveyed literature. However, its synthesis can be approached
through established methodologies for constructing and functionalizing the isothiazole ring.[2]
[10] A plausible and common strategy involves the construction of the isothiazole ring from
acyclic precursors, followed by selective bromination.

General Synthetic Strategy: Ring Cyclization and
Bromination
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One of the most fundamental approaches to the isothiazole core involves the oxidative
cyclization of a y-iminothioamide or related precursors. The synthesis could logically proceed
as follows:

e Precursor Synthesis: Generation of a suitable three-carbon backbone with appropriate
terminal functional groups.

e Ring Formation: Reaction with a source of sulfur and nitrogen (e.g., ammonia and hydrogen
sulfide or their equivalents) to form the isothiazole ring.

» Electrophilic Bromination: Introduction of the bromine atom at the C5 position using a
brominating agent like N-Bromosuccinimide (NBS) or elemental bromine. The C5 position is
often susceptible to electrophilic attack.

Acyclic Precursor
(e.g., B-keto nitrile)

Ring Formation Ve — : ~N
(+ SIN source) Suzuki-Miyaura Cross-Coupling
: . Arylboronic Acid
L G-Brommsotmazole] [ (Ar-B(OH)2) ]
Gsothiazole Core] \ /

L Pd Catalyst (e.g., Pd(PPhs)a)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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